molecular formula C10H12FN3 B13193835 N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13193835
M. Wt: 193.22 g/mol
InChI Key: KVPRIPFYUNASDZ-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-fluoro-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazoline derivative. The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Imidazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(4-methylphenyl)acetamide: Shares a similar fluorine-substituted phenyl ring but differs in the functional groups attached.

    N-(4-Fluoro-2-methylphenyl)cyclopentanecarboxamide: Another fluorine-substituted phenyl derivative with different structural features.

Uniqueness

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its imidazoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12FN3

Molecular Weight

193.22 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12FN3/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

KVPRIPFYUNASDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2=NCCN2

Origin of Product

United States

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